molecular formula C22H28ClN3O3S B2970763 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1323300-35-1

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2970763
CAS No.: 1323300-35-1
M. Wt: 449.99
InChI Key: CPSAIHMGNMVYLU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Chemical compounds containing dimethylamino, benzothiazol, and methoxybenzamide moieties have been explored for their reactivity and utility in synthesizing structurally diverse libraries of compounds. For instance, studies have shown that dimethylamino compounds participate in various alkylation and ring-closure reactions, leading to the generation of a wide range of heterocyclic structures with potential biological activity (Roman, 2013). These reactions are crucial for medicinal chemistry, where the synthesis of novel compounds can lead to the discovery of new drugs.

Protective Groups in Synthesis

The use of protecting groups is a fundamental strategy in organic synthesis, allowing for the selective modification of molecules without affecting sensitive functional groups. For example, the dimethoxybenzyl moiety has been utilized as a novel N-protecting group for thiazetidine dioxides, demonstrating its utility in synthetic chemistry for the protection and deprotection of nitrogen atoms in complex molecules (Grunder-Klotz & Ehrhardt, 1991).

Antitumor and Anticancer Research

Research on benzothiazole derivatives, a core component of the compound , has demonstrated their potential in anticancer activity. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Racané et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their role in corrosion inhibition, which is crucial for protecting materials in industrial applications. Experimental and theoretical studies have demonstrated that benzothiazole compounds act as effective corrosion inhibitors for steel in acidic environments, showcasing their application in material science and engineering (Hu et al., 2016).

Alzheimer's Disease Research

Furthermore, compounds with similar structural features have been explored for their potential in diagnosing and understanding neurodegenerative diseases like Alzheimer's. For example, radiofluorinated derivatives of benzothiazoles have been utilized in positron emission tomography studies to identify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, contributing valuable insights into the pathogenesis and progression of the disease (Shoghi-Jadid et al., 2002).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-14-12-17-19(13-15(14)2)29-22(23-17)25(11-10-24(3)4)21(26)16-8-7-9-18(27-5)20(16)28-6;/h7-9,12-13H,10-11H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSAIHMGNMVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.